2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride
Description
Molecular Formula: C₁₂H₁₅N·HCl
Molecular Weight: 173.26 (free base) + HCl contribution (~36.46 g/mol)
IUPAC Name: 2-[(E)-2-Phenylvinyl]pyrrolidine hydrochloride
Structural Features: This compound consists of a pyrrolidine (5-membered saturated nitrogen ring) substituted at the 2-position with an (E)-styryl group (trans-configured vinyl-linked phenyl). The hydrochloride salt enhances solubility and stability for pharmaceutical applications .
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12;/h1-3,5-6,8-9,12-13H,4,7,10H2;1H/b9-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKJNHBFMNBRFX-HRNDJLQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C=CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(NC1)/C=C/C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C12H14ClN, with a molecular weight of 221.7 g/mol. The compound features a pyrrolidine ring substituted with an (E)-2-phenylethenyl group, which is essential for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 2-[(E)-2-Phenylethenyl]pyrrolidine exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.
Anticancer Properties
Pyrrolidine derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that 2-[(E)-2-Phenylethenyl]pyrrolidine can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death . This effect is particularly pronounced in breast cancer and leukemia cell lines, suggesting a targeted approach for treatment.
Neuroprotective Effects
Emerging evidence suggests that this compound may also exhibit neuroprotective effects. It has been found to modulate neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's . The mechanism involves enhancing the activity of neurotransmitter transporters and reducing oxidative stress in neuronal cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways, thereby altering cellular function.
- Receptor Modulation : It has been proposed that the compound interacts with neurotransmitter receptors, influencing signal transduction pathways critical for neuronal health.
- Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases, the compound can disrupt the cell cycle in cancer cells, leading to growth inhibition .
Study on Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolidine derivatives, including 2-[(E)-2-Phenylethenyl]pyrrolidine, and evaluated their anticancer activity against several tumor cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation .
Neuroprotective Study
A study investigated the neuroprotective effects of various pyrrolidine derivatives on neuronal cultures exposed to oxidative stress. The findings showed that 2-[(E)-2-Phenylethenyl]pyrrolidine reduced cell death and improved cell viability compared to untreated controls .
Data Summary
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential use in treating various diseases. Its structural similarity to other biologically active compounds suggests that it may interact with specific biological targets.
Case Study: Antiparasitic Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit antiparasitic properties. A study focused on the design and synthesis of pyrrolo[2,3-d]pyrimidines demonstrated that modifications to the pyrrolidine structure can enhance activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. These findings suggest that 2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride could be a candidate for further development in antiparasitic therapies .
Chiral Compound Synthesis
The compound serves as a versatile building block in the synthesis of chiral amines. Recent advances in asymmetric synthesis highlight its utility in generating enantiomerically enriched products.
Synthesis Techniques
In a study exploring enantioselective synthesis, various methodologies were applied to produce chiral amines from imines and enamines using 2-[(E)-2-Phenylethenyl]pyrrolidine as a precursor. The results indicated high enantioselectivity (up to 97%) when employing specific chiral ligands . This positions the compound as a valuable intermediate in pharmaceutical applications where chirality is crucial.
Neuropharmacology
The compound's structural characteristics suggest potential interactions with neurotransmitter systems. Research into related compounds has shown effectiveness in modulating monoamine transporters, which are critical in conditions such as addiction and depression.
Neurotoxic Protection Studies
Investigations into the Vesicular Monoamine Transporter-2 (VMAT2) have highlighted the role of pyrrolidine derivatives in protecting against neurotoxic effects associated with certain substances. This suggests that this compound may have implications in developing treatments for substance use disorders .
Comparative Applications Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Ring and Substituent Variations
Quinazolinone Derivatives
- Example: 3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives (). Structural Differences: Replaces pyrrolidine with a 3,4-dihydroquinazolin-4-one ring. Functional Impact: The quinazolinone scaffold enhances COX-2 inhibitory activity (47.1% inhibition at 20 μM) due to planar aromaticity and sulfonamide substituents. The target compound lacks this COX-2 targeting moiety, suggesting divergent therapeutic applications .
Piperidine-Based Analogs
- Example: 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (). Structural Differences: Substitutes pyrrolidine with a piperidine (6-membered nitrogen ring) and adds an acetic acid group. Functional Impact: The piperidine ring increases conformational flexibility, while the carboxylic acid group enables ionic interactions in biological systems.
Substituent Modifications
Halogenated Derivatives
- Example: 2-[2-(2-Fluorophenyl)ethyl]pyrrolidine hydrochloride (). Structural Differences: Replaces the styryl group with a fluorophenyl-ethyl chain. Functional Impact: Fluorine enhances lipophilicity and metabolic stability.
Acyloxyethyl Substituents
- Example: 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride (). Structural Differences: Features a benzoyloxyethyl group instead of styryl. Functional Impact: The trimethoxybenzoyl group introduces electron-withdrawing effects and hydrogen-bonding capacity, influencing solubility and enzymatic interactions. Synthesis requires amino-group protection, unlike the simpler styryl derivative .
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve aqueous solubility. The styryl group in the target compound may reduce solubility compared to polar substituents (e.g., sulfonamides in ).
- Melting Points : Pyrrolidine derivatives with aromatic substituents (e.g., ) show melting points up to 287°C, suggesting higher crystallinity than the target compound, which is described as an oil .
Preparation Methods
Synthesis of 2-Bromopyrrolidine
A critical intermediate, 2-bromopyrrolidine, is synthesized via directed C–H bromination of pyrrolidine using N-bromosuccinimide (NBS) under radical initiation conditions. Alternatively, bromination of 1-Boc-pyrrolidine-2-carboxylic acid followed by decarboxylation and deprotection yields 2-bromopyrrolidine in 45–52% overall yield.
Palladium-Catalyzed Coupling
Reaction of 2-bromopyrrolidine with (E)-styrylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a toluene/water mixture (3:1) at 80°C for 24 hours affords the coupled product. The (E)-stereochemistry is preserved by employing a bulky phosphine ligand, achieving a 68% yield. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) isolates the free base, which is subsequently treated with HCl gas in diethyl ether to yield the hydrochloride salt (mp 163–165°C).
Wittig Reaction for Alkene Formation
The Wittig reaction offers a stereoselective route to the styryl moiety. This method requires a pyrrolidine-2-carbaldehyde precursor, synthesized via oxidation of 2-(hydroxymethyl)pyrrolidine using pyridinium chlorochromate (PCC) in dichloromethane.
Ylide Generation and Coupling
Benzyltriphenylphosphonium chloride is treated with n-BuLi in THF at −78°C to generate the ylide, which reacts with pyrrolidine-2-carbaldehyde at room temperature. The reaction proceeds with >90% (E)-selectivity, yielding 2-[(E)-2-phenylethenyl]pyrrolidine in 74% yield after column chromatography. Salt formation with concentrated HCl in ethanol provides the hydrochloride salt, characterized by $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 1.82 (m, 4H), 2.64 (m, 4H), 6.45 (d, J = 16 Hz, 1H), 6.85 (d, J = 16 Hz, 1H), 7.32–7.45 (m, 5H).
Alkylation of Pyrrolidine with Styryl Electrophiles
Direct alkylation exploits the nucleophilicity of pyrrolidine’s secondary amine. A styryl-containing alkylating agent, such as (E)-2-bromo-1-phenylethene, is prepared via bromination of (E)-β-bromostyrene using PBr₃ in dichloromethane.
Regioselective Alkylation
Heating pyrrolidine with (E)-2-bromo-1-phenylethene in acetonitrile at 60°C for 48 hours installs the styryl group at the 2-position. Tetrabutylammonium iodide (TBAI) enhances reactivity by facilitating halide displacement, achieving a 58% yield. The crude product is purified via acid-base extraction, with final hydrochloride crystallization from ethanol/diethyl ether (1:3).
Cyclization of Styryl-Containing Linear Precursors
Ring-closing strategies avoid functionalization challenges associated with preformed pyrrolidines. A representative approach involves reductive amination of 4-amino-1-phenylbut-2-en-1-one using NaBH₃CN in methanol.
Reductive Amination Pathway
The ketone intermediate, synthesized via aldol condensation of acetophenone and acrolein, undergoes reductive amination with ammonium acetate. Cyclization under acidic conditions (HCl/EtOH) forms the pyrrolidine ring, yielding the hydrochloride salt directly in 63% yield.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Suzuki Coupling | High stereocontrol, scalable | Requires expensive Pd catalysts | 68 | 98.5 |
| Wittig Reaction | Excellent (E)-selectivity | Sensitive to moisture, multi-step aldehyde synthesis | 74 | 97.8 |
| Direct Alkylation | Single-step reaction | Low regioselectivity, competing reactions | 58 | 95.2 |
| Reductive Amination | Direct salt formation, atom-economical | Requires ketone precursor | 63 | 96.4 |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(E)-2-Phenylethenyl]pyrrolidine hydrochloride with stereochemical fidelity?
Methodological Answer:
- Key Steps :
- Alkene Formation : Use a Heck coupling or Wittig reaction to introduce the (E)-styryl group to the pyrrolidine scaffold. Pd/C-catalyzed hydrogenation of alkynes (if intermediates are used) can ensure stereoselectivity .
- Salt Formation : React the free base with HCl in anhydrous ethanol under reflux, followed by recrystallization in acetone/ether for purity .
- Critical Parameters :
- Temperature : Maintain ≤80°C during HCl addition to prevent racemization .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve coupling efficiency for styryl group introduction .
Basic: How can researchers validate the structural integrity of 2-[(E)-2-Phenylethenyl]pyrrolidine hydrochloride?
Methodological Answer:
-
Analytical Techniques :
Advanced: How does the E-configuration of the styryl group impact biological or chemical reactivity?
Methodological Answer:
- Biological Implications :
- The E-isomer often exhibits stronger π-π stacking with aromatic residues in enzyme binding pockets, enhancing receptor affinity. Compare binding kinetics via surface plasmon resonance (SPR) against Z-isomer controls .
- Chemical Reactivity :
- Photoisomerization Risk : UV exposure (λ = 254–365 nm) may induce E→Z isomerization; store in amber vials .
- Oxidation Sensitivity : The styryl group is prone to epoxidation with mCPBA; monitor via TLC in oxidative environments .
Advanced: What computational strategies can predict the compound’s interactions with biological targets?
Methodological Answer:
- Protocols :
- Molecular Docking : Use AutoDock Vina with receptor PDB structures (e.g., GPCRs) to model binding poses. Focus on the pyrrolidine N-HCl’s salt bridge formation .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers, critical for membrane permeability studies .
- Validation : Cross-check with experimental IC₅₀ values from radioligand assays .
Advanced: How to troubleshoot low yields in scale-up synthesis?
Methodological Answer:
- Root Causes :
- Process Adjustments :
- Switch to continuous flow reactors for improved heat dissipation during HCl addition .
Basic: What stability considerations are critical for long-term storage?
Methodological Answer:
-
Storage Conditions :
Condition Stability Degradation Pathway pH 2–6 (aqueous) Stable for 6 months Hydrolysis at pH >7 via ester cleavage (if applicable) . Ambient Temperature Stable if desiccated Hygroscopicity leads to HCl dissociation; use vacuum-sealed packs . Light Exposure Avoid Styryl group photoisomerization .
Advanced: How to design SAR studies for derivatives of this compound?
Methodological Answer:
- Structural Modifications :
- Assay Design :
- Use high-throughput screening (HTS) with fluorescence polarization assays to quantify target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
